Acide 5-bromo-2-méthoxypyridine-4-boronique

Vue d'ensemble

Description

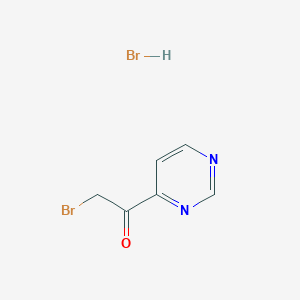

5-Bromo-2-methoxypyridine-4-boronic acid is a chemical compound with the empirical formula C6H7BBrNO3 and a molecular weight of 231.84 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

Pinacol boronic esters, such as 5-Bromo-2-methoxypyridine-4-boronic acid, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, such as 5-Bromo-2-methoxypyridine-4-boronic acid, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-methoxypyridine-4-boronic acid include a molecular weight of 231.84 , a boiling point of 80 °C/12 mmHg , and a density of 1.453 g/mL at 25 °C .Applications De Recherche Scientifique

Chimie médicinale Synthèse de Fimepinostat

L'acide 5-bromo-2-méthoxypyridine-4-boronique est utilisé dans la synthèse du Fimepinostat (CUDC-907), un médicament étudié pour le traitement de divers cancers tels que les lymphomes, les tumeurs solides, le cancer du sein et le myélome multiple .

Bloc de construction de synthèse organique

Ce composé sert de bloc de construction pour la partie β-alanine d'un antagoniste αvβ3, qui est impliqué dans le développement de traitements ciblant des voies biologiques spécifiques .

Catalyse Couplage de Suzuki–Miyaura

Il est utilisé dans les réactions de couplage croisé de Suzuki–Miyaura, une méthode largement appliquée pour former des liaisons carbone-carbone dans des conditions douces tolérantes à divers groupes fonctionnels .

Synthèse d'antagonistes des récepteurs

Le composé est également un précurseur pour la synthèse d'antagonistes puissants et sélectifs du récepteur de la somatostatine sst3, qui ont des implications dans le traitement des tumeurs neuroendocrines .

Catalyse photoredox

En catalyse photoredox, cet acide boronique peut participer à des réactions de protodéboronation, qui sont des étapes essentielles dans les processus de synthèse organique et de découverte de médicaments .

Safety and Hazards

5-Bromo-2-methoxypyridine-4-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-2-methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .

Analyse Biochimique

Biochemical Properties

5-Bromo-2-methoxypyridine-4-boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid reagent . In these reactions, 5-Bromo-2-methoxypyridine-4-boronic acid interacts with palladium catalysts to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. Additionally, this compound can bind to specific proteins and enzymes, influencing their activity and stability .

Cellular Effects

The effects of 5-Bromo-2-methoxypyridine-4-boronic acid on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 5-Bromo-2-methoxypyridine-4-boronic acid can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events. These alterations can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Bromo-2-methoxypyridine-4-boronic acid exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, 5-Bromo-2-methoxypyridine-4-boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Bromo-2-methoxypyridine-4-boronic acid over time are critical factors in laboratory settings. This compound is generally stable under standard storage conditions, but its effects can change over time due to degradation or interaction with other chemicals . Long-term studies have shown that 5-Bromo-2-methoxypyridine-4-boronic acid can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the compound’s potential in therapeutic applications and drug development.

Dosage Effects in Animal Models

The effects of 5-Bromo-2-methoxypyridine-4-boronic acid vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on cellular function and metabolism, while high doses can lead to toxic or adverse effects . For example, high doses of 5-Bromo-2-methoxypyridine-4-boronic acid can cause oxidative stress and damage to cellular components, leading to cell death and tissue injury. Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

5-Bromo-2-methoxypyridine-4-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by specific enzymes, leading to the formation of intermediate products that can further participate in biochemical reactions. Additionally, 5-Bromo-2-methoxypyridine-4-boronic acid can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 5-Bromo-2-methoxypyridine-4-boronic acid within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of 5-Bromo-2-methoxypyridine-4-boronic acid can affect its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 5-Bromo-2-methoxypyridine-4-boronic acid is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, 5-Bromo-2-methoxypyridine-4-boronic acid can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Propriétés

IUPAC Name |

(5-bromo-2-methoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BBrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJUFOAOSUTWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475802 | |

| Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957060-94-5 | |

| Record name | B-(5-Bromo-2-methoxy-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)